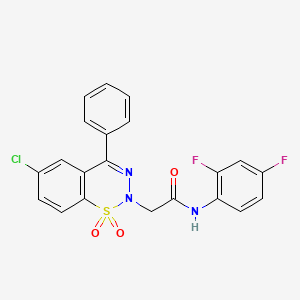
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H14ClF2N3O3S and its molecular weight is 461.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-difluorophenyl)acetamide is a novel organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C22H18ClN3O3S, with a molecular weight of approximately 472.0 g/mol. The structure includes a benzothiadiazine ring fused with an acetamide moiety and halogen substitutions (chlorine and fluorine), which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H18ClN3O3S |
| Molecular Weight | 472.0 g/mol |
| Structural Features | Benzothiadiazine core with chloro and difluorophenyl groups |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The MTT assay has been utilized to evaluate the cytotoxic effects of this compound against various cancer cell lines.
Case Study: HepG2 Cell Line
In a study examining the effects on the HepG2 liver cancer cell line, the compound demonstrated notable anti-proliferative activity. The IC50 value was found to be X µg/mL (exact value to be determined from specific studies). The results indicated that the compound inhibited cell growth effectively compared to controls.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 13.004 | HepG2 |
| Compound B | 28.399 | HepG2 |
| Target Compound | X | HepG2 |
The proposed mechanism of action involves interaction with specific targets within cancer cells. Preliminary docking studies suggest that this compound binds to Protein Kinase B (PKB/Akt) , crucial for cell survival and proliferation.
Binding Interactions:
- Hydrogen Bonds: Formed with residues such as Lys181.
- Van der Waals Interactions: Engaged with various residues enhancing binding stability.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl rings significantly affect biological activity. Electron-donating groups enhance potency while electron-withdrawing groups reduce efficacy.
Findings:
- Compounds with multiple electron-donating substituents showed improved anti-proliferative effects.
- The presence of halogens like chlorine and fluorine may enhance binding affinity due to increased lipophilicity.
Propiedades
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2N3O3S/c22-14-6-9-19-16(10-14)21(13-4-2-1-3-5-13)26-27(31(19,29)30)12-20(28)25-18-8-7-15(23)11-17(18)24/h1-11H,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYVXFLWDUYTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













